5-(Trifluoromethoxy)-1H-indazol-3-amine
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Overview
Description
5-(Trifluoromethoxy)-1H-indazol-3-amine is a compound that features a trifluoromethoxy group attached to an indazole ring. The trifluoromethoxy group is known for its strong electron-withdrawing properties and high lipophilicity, making it a valuable substituent in medicinal chemistry and agrochemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethoxylation of indazole derivatives using trifluoromethylating reagents
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethoxy)-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the indazole ring.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can introduce various functional groups onto the indazole ring .
Scientific Research Applications
5-(Trifluoromethoxy)-1H-indazol-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(Trifluoromethoxy)-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological targets. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)-1H-indazole: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
5-(Methoxy)-1H-indazole: Contains a methoxy group instead of a trifluoromethoxy group.
5-(Chloromethoxy)-1H-indazole: Features a chloromethoxy group instead of a trifluoromethoxy group.
Uniqueness
5-(Trifluoromethoxy)-1H-indazol-3-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and lipophilic properties. These properties can enhance the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable compound in various scientific research applications .
Properties
IUPAC Name |
5-(trifluoromethoxy)-1H-indazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3O/c9-8(10,11)15-4-1-2-6-5(3-4)7(12)14-13-6/h1-3H,(H3,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIUAXVMIROTSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=NN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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